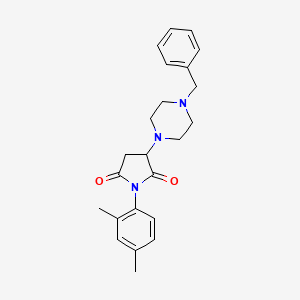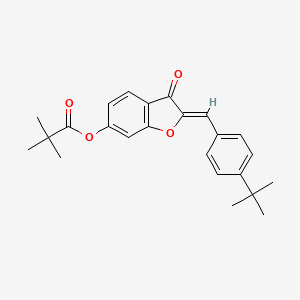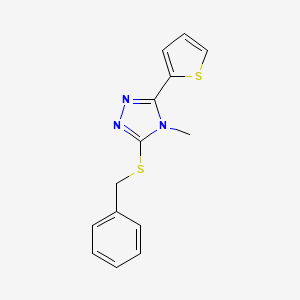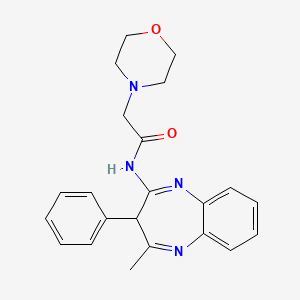![molecular formula C6H8Cl3NO3S B12216565 Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide CAS No. 90859-37-3](/img/structure/B12216565.png)
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide is a complex organic compound characterized by its unique molecular structure. It contains a total of 23 bonds, including 15 non-hydrogen bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene . The compound’s molecular formula includes 8 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, 1 sulfur atom, and 3 chlorine atoms .
Preparation Methods
The synthesis of Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide involves several steps, typically starting with the formation of the thieno[3,4-d]oxazole ring system. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often involving the cleavage of ether or amine bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide can be compared with other similar compounds, such as:
Thieno[3,4-d]oxazole derivatives: These compounds share the core thieno[3,4-d]oxazole structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfone-containing compounds: These compounds contain sulfone groups and exhibit similar reactivity and applications.
Trichloromethyl-substituted compounds:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct properties and applications .
Properties
CAS No. |
90859-37-3 |
|---|---|
Molecular Formula |
C6H8Cl3NO3S |
Molecular Weight |
280.6 g/mol |
IUPAC Name |
2-(trichloromethyl)-2,3,3a,4,6,6a-hexahydrothieno[3,4-d][1,3]oxazole 5,5-dioxide |
InChI |
InChI=1S/C6H8Cl3NO3S/c7-6(8,9)5-10-3-1-14(11,12)2-4(3)13-5/h3-5,10H,1-2H2 |
InChI Key |
TWKZIEQBCVJTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)OC(N2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimi din-2-ylthio)acetylamino]benzoate](/img/structure/B12216496.png)

![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12216500.png)


![1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12216529.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12216530.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-[3-methoxy-4-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12216541.png)
![1-(5-fluoro-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216546.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216550.png)
![7-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine](/img/structure/B12216559.png)
